

Creating an *ecm33Δ* Knockout Mutant in *Saccharomyces cerevisiae*: A Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EC33*

Cat. No.: *B3188728*

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Application Note: This protocol provides a comprehensive methodology for the targeted deletion of the ECM33 gene in the budding yeast, *Saccharomyces cerevisiae*. The targeted gene, ECM33 (YBR078W), encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall protein involved in maintaining cell wall integrity.^{[1][2]} Deletion of ECM33 has been shown to result in a weakened cell wall, increased chitin deposition, and altered sensitivity to cell wall stressing agents.^{[1][3]} Furthermore, *ecm33Δ* mutants have displayed altered glucose uptake and impacts on fermentation efficiency, making this an important target for studies in cell wall biology, stress response, and industrial applications.^{[4][5][6][7]}

This protocol employs a widely used and efficient PCR-based gene deletion strategy. A selectable marker cassette, in this case, the KanMX marker which confers resistance to the antibiotic G418 (Geneticin), is amplified by PCR. The primers used for this amplification are designed with tails that are homologous to the regions immediately upstream and downstream of the ECM33 open reading frame (ORF). This PCR product is then transformed into yeast cells, and through homologous recombination, the ECM33 ORF is replaced by the KanMX cassette. Subsequent selection on G418-containing medium allows for the isolation of successful transformants, which are then verified by analytical PCR.

Materials and Reagents

Yeast Strains and Plasmids

- *Saccharomyces cerevisiae* strain (e.g., BY4741, BY4742)

- Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)

Media and Reagents

Reagent	Concentration/Components
YPD Medium	1% Yeast Extract, 2% Peptone, 2% Dextrose
YPD Agar Plates	YPD Medium with 2% Agar
YPD+G418 Plates	YPD Agar with 200 µg/mL G418
Lithium Acetate (LiAc)	1 M and 100 mM solutions, sterile
Polyethylene Glycol (PEG)	50% w/v PEG 3350, sterile
Single-Stranded Carrier DNA (ssDNA)	10 mg/mL, boiled and chilled on ice before use
TE Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
Zymolyase (optional, for DNA extraction)	
PCR Master Mix	
Oligonucleotide Primers	See Table 2
Nuclease-free water	
DNA Gel Electrophoresis reagents	Agarose, TAE buffer, DNA ladder, DNA stain

Experimental Protocols

Primer Design

Successful gene knockout relies on the correct design of primers to amplify the KanMX cassette with flanking homology to the ECM33 locus. The primers consist of two parts: a 3' end that is homologous to the KanMX plasmid and a 5' tail that is homologous to the region immediately upstream or downstream of the ECM33 ORF. For this protocol, we will design primers with 45 bp of homology to the ECM33 locus.

The sequence of the *S. cerevisiae* strain S288C chromosome II containing the ECM33 gene (YBR078W) is used for primer design.

Table 2: Oligonucleotide Primers for ECM33 Knockout

Primer Name	Sequence (5' to 3')	Target
ECM33_KO_F	[45 bp upstream of ECM33 start codon]CGTACGCTGCAGGTC GAC	ECM33 upstream flank + KanMX forward priming site
ECM33_KO_R	[45 bp downstream of ECM33 stop codon]ATCGATGAATTCGAGC TCG	ECM33 downstream flank + KanMX reverse priming site
ECM33_Ver_F	[Sequence ~200-400 bp upstream of ECM33 start codon]	ECM33 locus verification (upstream)
ECM33_Ver_R	[Sequence ~200-400 bp downstream of ECM33 stop codon]	ECM33 locus verification (downstream)
KanB	CTGCAGCGAGGAGCCGTAA T	KanMX cassette internal verification

To design the specific 45 bp homology regions, obtain the sequence of the ECM33 (YBR078W) gene and its flanking regions from the Saccharomyces Genome Database (SGD).

Amplification of the KanMX Cassette

- Set up a 50 µL PCR reaction as follows:

Component	Volume/Amount
10x PCR Buffer	5 µL
dNTPs (10 mM)	1 µL
ECM33_KO_F Primer (10 µM)	2.5 µL
ECM33_KO_R Primer (10 µM)	2.5 µL
KanMX plasmid template (10-50 ng)	1 µL
Taq DNA Polymerase	0.5 µL
Nuclease-free water	to 50 µL

- Perform PCR with the following cycling conditions:
 - Initial denaturation: 95°C for 5 minutes
 - 30-35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55°C for 30 seconds
 - Extension: 72°C for 1.5 minutes
 - Final extension: 72°C for 10 minutes
- Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band of the correct size (approximately 1.6 kb for the KanMX cassette from pFA6a-KanMX6).
- Purify the remaining PCR product using a PCR purification kit.

Yeast Transformation (LiAc/ssDNA/PEG Method)

This protocol is based on the high-efficiency lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

- Inoculate 5 mL of YPD medium with the desired *S. cerevisiae* strain and grow overnight at 30°C with shaking.
- The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
- Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cells with 25 mL of sterile water and centrifuge again.
- Resuspend the cell pellet in 1 mL of 100 mM sterile LiAc and transfer to a microfuge tube.
- Pellet the cells by centrifuging at top speed for 15 seconds and remove the supernatant.
- Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.
- In a new microfuge tube, mix the following in order:
 - 240 µL of 50% PEG
 - 36 µL of 1.0 M LiAc
 - 10 µL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and snap-cooled on ice immediately before use)
 - 1-5 µg of the purified KanMX PCR product (in up to 74 µL of sterile water)
- Add 50 µL of the competent yeast cell suspension to the transformation mix.
- Vortex vigorously for 1 minute to completely resuspend the cell pellet.
- Incubate at 30°C for 30 minutes.
- Heat shock the cells at 42°C for 15-25 minutes.
- Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.

- Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.
- Pellet the cells, remove the supernatant, and resuspend in 100-200 µL of sterile water.
- Plate the entire cell suspension onto YPD plates containing 200 µg/mL G418.
- Incubate the plates at 30°C for 2-3 days until colonies appear.

Verification of the *ecm33Δ* Mutant

Colonies that grow on the G418 plates are potential knockout mutants. It is crucial to verify the correct integration of the KanMX cassette at the ECM33 locus by analytical PCR.

- Genomic DNA Extraction:
 - Inoculate a small amount of cells from a G418-resistant colony into 1.5 mL of YPD and grow overnight.
 - Harvest the cells and extract genomic DNA using a standard yeast genomic DNA extraction protocol (e.g., Zymolyase treatment followed by phenol-chloroform extraction or a commercial kit).
- PCR Verification:
 - Perform three separate PCR reactions for each potential mutant, plus a wild-type control.

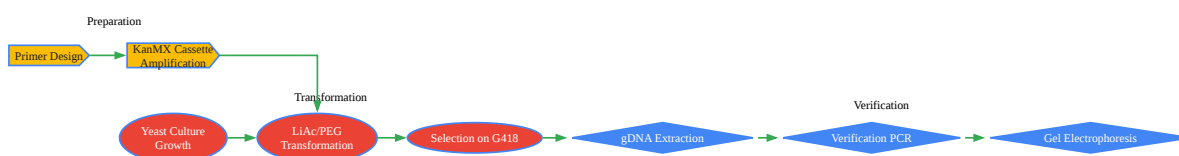
Table 3: PCR Verification Reactions

Reaction	Forward Primer	Reverse Primer	Expected WT size	Expected <i>ecm33Δ</i> size
A	ECM33_Ver_F	ECM33_Ver_R	~1.7 kb	~2.0 kb
B	ECM33_Ver_F	KanB	No product	~0.8 kb
C	KanB (internal reverse)	ECM33_Ver_R	No product	~1.0 kb

- Reaction A: This reaction uses primers that flank the ECM33 gene. In a wild-type strain, this will produce a band corresponding to the size of the ECM33 ORF plus the flanking regions. In a successful knockout, the ECM33 ORF is replaced by the larger KanMX cassette, resulting in a larger PCR product.
- Reaction B: This reaction uses a primer upstream of the ECM33 locus and a primer internal to the KanMX cassette. This should only produce a product in a successful knockout strain.
- Reaction C: This reaction uses a primer internal to the KanMX cassette and a primer downstream of the ECM33 locus. This should also only produce a product in a successful knockout strain.
- Analyze the PCR products on a 1% agarose gel. A confirmed *ecm33Δ* mutant will show the expected band sizes as outlined in Table 3 and the absence of the wild-type band in Reaction A.

Visualizations

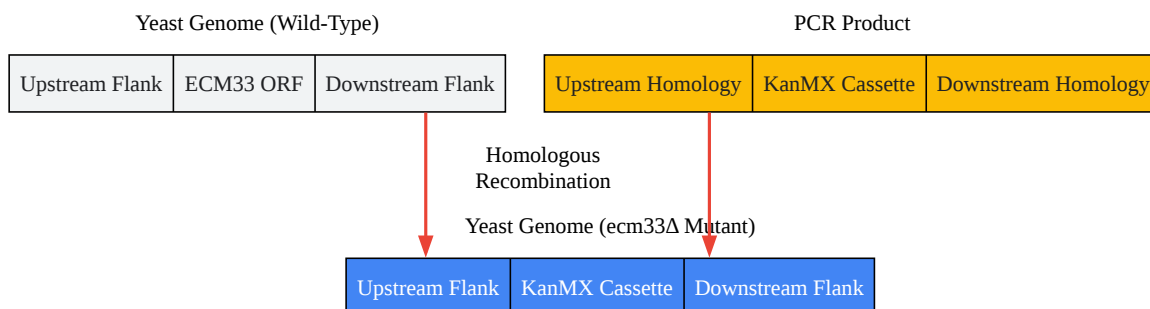
Experimental Workflow



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Caption: Workflow for creating an *ecm33Δ* knockout mutant.

Homologous Recombination at the ECM33 Locus



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Caption: Diagram of homologous recombination at the ECM33 locus.

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- To cite this document: BenchChem. [Creating an ecm33Δ Knockout Mutant in *Saccharomyces cerevisiae*: A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-knockout-mutant-in-yeast>]

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